![molecular formula C7H12BrNO B2995279 2-Bromo-2-cyclopentylacetamide CAS No. 99669-59-7](/img/structure/B2995279.png)
2-Bromo-2-cyclopentylacetamide
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Overview
Description
Scientific Research Applications
Infrared Spectroscopy
2-Bromo-2-cyclopentylacetamide: is likely to be studied using infrared (IR) spectroscopy to understand its molecular interactions and conformational dynamics. IR spectroscopy can reveal how the compound interacts with various solvents, which is crucial for determining its reactivity and stability in different environments .
Synthesis of Cyclobutane-Containing Natural Products
The compound may serve as a precursor in [2+2] cycloaddition reactions, which are pivotal for synthesizing cyclobutane-containing natural products. These products have diverse pharmaceutical activities and are important in drug discovery and development .
Pharmaceutical Chemistry
In the realm of pharmaceutical chemistry, 2-Bromo-2-cyclopentylacetamide could be utilized to synthesize benzaldehyde derivatives. These derivatives are significant due to their potential to increase oxygen affinity in human hemoglobin and inhibit sickle erythrocytes, contributing to treatments for conditions like sickle cell anemia .
ADMET Property Modulation
In medicinal chemistry, modifying drugs to enhance their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial2-Bromo-2-cyclopentylacetamide could be used to introduce cyclobutane motifs into pharmaceuticals, potentially improving their clinical efficacy .
Safety and Hazards
While specific safety and hazard information for 2-Bromo-2-cyclopentylacetamide is not available, general safety measures for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-bromo-2-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4H2,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBAGJFSWPOCAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-cyclopentylacetamide |
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